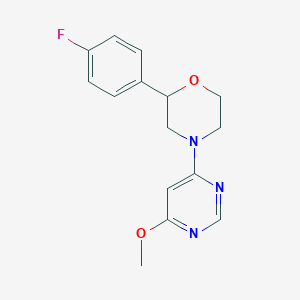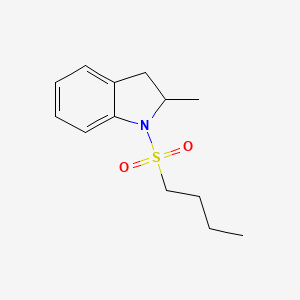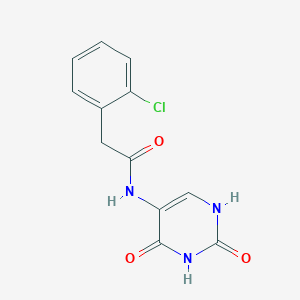![molecular formula C16H14BrNO2 B5348314 1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)
1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylalkanoic acid derivatives and is structurally related to other NSAIDs such as diclofenac, ibuprofen, and naproxen. Bromfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that play a key role in inflammation and pain.
Mechanism of Action
1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX enzymes, bromfenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of various pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the migration of leukocytes to the site of inflammation, thereby reducing inflammation. In addition, bromfenac has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of bromfenac is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. However, bromfenac also has some limitations, including its potential for gastrointestinal side effects, such as ulcers and bleeding. In addition, bromfenac may interact with other drugs, such as warfarin, and may increase the risk of bleeding.
Future Directions
There are several future directions for research on bromfenac. One area of research is the development of new formulations of bromfenac that can reduce the risk of gastrointestinal side effects. Another area of research is the investigation of the potential use of bromfenac in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of bromfenac.
Synthesis Methods
1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one can be synthesized using various methods, including the reaction of 4-bromobenzaldehyde with 4-hydroxyaniline in the presence of acetic anhydride and sodium acetate, followed by cyclization with acetic acid and acetic anhydride. Another method involves the reaction of 4-bromobenzaldehyde with 4-hydroxyacetanilide in the presence of phosphorus oxychloride and pyridine, followed by cyclization with acetic anhydride and acetic acid.
Scientific Research Applications
1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-hydroxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-11(18-14-6-8-15(19)9-7-14)10-16(20)12-2-4-13(17)5-3-12/h2-10,18-19H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYOFCKLMGVOPT-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxo-2-propanol](/img/structure/B5348235.png)

![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)
![methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)

![8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5348280.png)
![3-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5348289.png)
![3-(butylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5348293.png)
![(4aS*,8aR*)-1-butyl-6-[3-(2-furyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5348294.png)
![(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5348296.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)

![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)